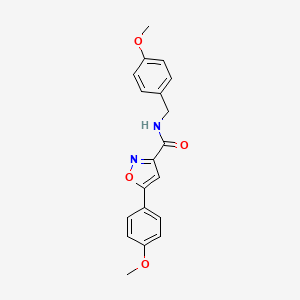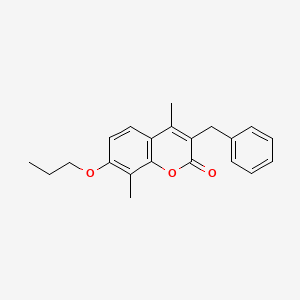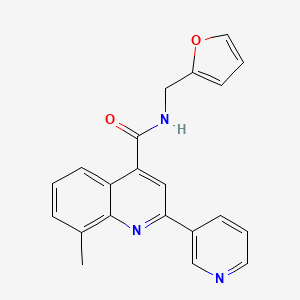![molecular formula C15H16N2O3S B4648363 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
説明
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
作用機序
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide can alter the expression of genes involved in various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been shown to reduce the accumulation of toxic proteins such as amyloid beta and huntingtin, which are implicated in Alzheimer's disease and Huntington's disease, respectively.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the activity of immune cells such as T cells and macrophages, leading to reduced inflammation and tissue damage.
実験室実験の利点と制限
One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potent and selective inhibition of HDACs, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. Moreover, its ability to modulate the expression of genes involved in cancer, neurological disorders, and autoimmune diseases makes it a promising candidate for therapeutic development.
One limitation of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potential toxicity, as HDAC inhibitors can affect the expression of genes involved in various physiological processes. Moreover, its efficacy may be limited by the development of resistance in cancer cells, as well as by the complexity of the underlying disease mechanisms in neurological disorders and autoimmune diseases.
将来の方向性
Future research on 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could focus on the development of more potent and selective HDAC inhibitors, as well as on the identification of biomarkers that can predict patient response to therapy. Moreover, the potential use of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors and targeted therapies, could be explored in preclinical and clinical studies. Finally, the elucidation of the underlying molecular mechanisms of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could lead to the identification of new therapeutic targets for cancer, neurological disorders, and autoimmune diseases.
科学的研究の応用
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic agent for diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-12(8-9-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTNHDVUDWBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4648297.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4648313.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4648330.png)
![2-{[5-(4-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4648341.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)


![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenyl-N-3-pyridinylpropanamide](/img/structure/B4648379.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)